2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide
Description
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-14(11(2)22-19-10)7-16(20)18-8-13-3-4-15(24-13)17(21)12-5-6-23-9-12/h3-6,9H,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJCPEYWZIOZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,5-Dimethylisoxazol-4-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes:
- An isoxazole ring , which is known for its ability to interact with various biological targets.
- A thiophene moiety , contributing to the compound’s lipophilicity and potential interactions with hydrophobic pockets in proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups. The thiophene ring enhances binding affinity through hydrophobic interactions.
Antimicrobial Activity
Studies have shown that compounds containing isoxazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been reported to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-isoxazole | Isoxazole ring; amino group | Antimicrobial |
| 4-thiophenecarboxylic acid | Thiophene ring; carboxylic acid | Anti-inflammatory |
| 5-methyltriazole | Triazole ring; methyl substitution | Antifungal |
Anticancer Activity
The anticancer potential of the compound has been evaluated in various studies. For example, a similar class of compounds demonstrated significant anticancer activity against A549 and C6 tumor cell lines using MTT assays and caspase-3 activation assays . The presence of both isoxazole and thiophene groups may enhance the compound's ability to induce apoptosis in cancer cells.
Study 1: Isoxazole Derivatives
A study focused on the synthesis and biological evaluation of isoxazole derivatives revealed that certain modifications could lead to enhanced anticancer properties. Compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation .
Study 2: Thiophene-Based Compounds
Research on thiophene-based compounds indicated their effectiveness as dual inhibitors of cyclooxygenase and lipoxygenase pathways, which are crucial in inflammatory processes. This suggests that incorporating thiophene into drug designs may provide additional therapeutic benefits.
Q & A
Q. Critical Considerations :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility for heterocyclic intermediates, while THF or acetonitrile is preferred for cycloadditions .
- Temperature Control : Exothermic reactions (e.g., acylations) require gradual reagent addition to prevent side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid) ensures purity .
Which analytical techniques are most effective for characterizing this compound, and how do they address structural confirmation and purity assessment?
Basic Research Question
- 1H/13C NMR Spectroscopy : Confirms regiochemistry of the isoxazole and thiophene rings. For example, the methyl groups on the isoxazole appear as singlets (~2.1–2.3 ppm), while thiophene protons show distinct coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) and detects isotopic patterns for sulfur-containing moieties .
- HPLC-PDA : Quantifies purity (>95%) and identifies residual solvents or byproducts .
Q. Advanced Applications :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions, critical for confirming thiophene-3-carbonyl orientation .
How can computational methods be integrated with experimental approaches to optimize reaction pathways for this compound?
Advanced Research Question
- Reaction Path Prediction : Quantum chemical calculations (DFT) model transition states and intermediates for key steps like cycloadditions or acylations, reducing trial-and-error experimentation .
- Machine Learning (ML) : Training models on existing heterocyclic reaction datasets predicts optimal conditions (e.g., solvent, catalyst) for coupling steps .
- In Silico Screening : Molecular docking (AutoDock Vina) prioritizes synthetic routes with minimal steric hindrance or competing side reactions .
Case Study : ICReDD’s workflow combines computational reaction path searches with robotic high-throughput experimentation to narrow down solvent/catalyst combinations, achieving >80% yield in acetamide coupling .
What strategies are recommended for resolving contradictions in biological activity data across different studies?
Advanced Research Question
- Structural Analog Comparison : Test derivatives with systematic substitutions (e.g., replacing thiophene-3-carbonyl with furan or pyridine) to isolate pharmacophoric groups .
- Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to validate target specificity. For example, discrepancies in IC50 values may arise from differential cell permeability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) or cell line variability .
Example : A study on similar acetamides found that methylthio groups on the phenyl ring enhanced antimicrobial activity but reduced solubility, explaining conflicting cytotoxicity reports .
How can researchers design experiments to investigate the structure-activity relationships (SAR) of derivatives?
Advanced Research Question
- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., methyl → ethyl on isoxazole, thiophene → thiazole) and assess bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors (e.g., carbonyl groups) and hydrophobic regions .
- Free-Wilson Analysis : Statistically correlate substituent effects with activity trends (e.g., methoxy groups at specific positions improve binding affinity) .
Q. Data Collection :
- In Vitro Assays : Measure IC50 against target enzymes (e.g., kinases) and logP values to link hydrophobicity to membrane permeability .
What methodological challenges arise in scaling up synthesis from laboratory to pilot-scale, and how can they be addressed?
Advanced Research Question
- Heat Management : Exothermic steps (e.g., thiophene acylation) require jacketed reactors with precise temperature control to prevent runaway reactions .
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C for coupling reactions) improve scalability vs. homogeneous alternatives .
- Purification : Switch from column chromatography to fractional crystallization or continuous flow systems for cost-effective bulk purification .
Case Study : A pilot-scale batch (500 g) achieved 75% yield by optimizing solvent (toluene → 2-MeTHF) and reducing reaction time from 24h to 8h via microwave assistance .
How should researchers approach target identification and mechanistic studies for this compound’s biological activity?
Advanced Research Question
- Target Fishing : Use ChemProteoBase or SEAware to predict protein targets based on structural similarity to known bioactive molecules .
- Kinetic Studies : Surface plasmon resonance (SPR) or ITC quantifies binding kinetics (kon/koff) to receptors like GPCRs or kinases .
- CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance to the compound, pinpointing pathways involved .
Example : Docking simulations revealed high affinity for the ATP-binding pocket of EGFR kinase, validated by enzymatic assays (IC50 = 0.8 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
